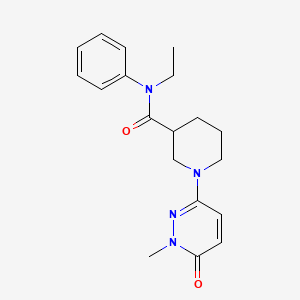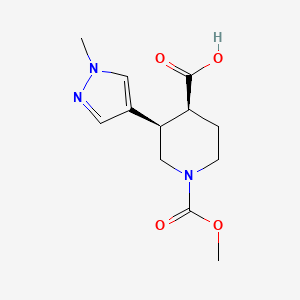
(3R,4S)-1-Methoxycarbonyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-Methoxycarbonyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid, also known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPI is a piperidine derivative that has been synthesized through a multistep process.
作用機序
The mechanism of action of (3R,4S)-1-Methoxycarbonyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects. This compound has also been shown to reduce inflammation and oxidative stress in the brain.
実験室実験の利点と制限
(3R,4S)-1-Methoxycarbonyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on (3R,4S)-1-Methoxycarbonyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid. One area of interest is the development of more potent and selective analogs of this compound for use as neuroprotective agents. Another area of interest is the study of the potential use of this compound as an anti-inflammatory agent in the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through a multistep process and has been extensively studied for its potential use as a neuroprotective agent, analgesic, and anti-inflammatory agent. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in water and potential toxicity at high doses. Future research on this compound may lead to the development of more potent and selective analogs and new applications in various fields.
合成法
The synthesis of (3R,4S)-1-Methoxycarbonyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid involves a multistep process that includes the reaction of 1-methylpiperidine-4-carboxylic acid with 1-methylpyrazole-4-carboxylic acid to form the intermediate compound. This intermediate compound is then treated with methoxycarbonyl chloride to obtain the final product, this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
科学的研究の応用
(3R,4S)-1-Methoxycarbonyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use as an analgesic and as an anti-inflammatory agent.
特性
IUPAC Name |
(3R,4S)-1-methoxycarbonyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-14-6-8(5-13-14)10-7-15(12(18)19-2)4-3-9(10)11(16)17/h5-6,9-10H,3-4,7H2,1-2H3,(H,16,17)/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDUOEIAKVGQEF-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CCC2C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(CC[C@@H]2C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

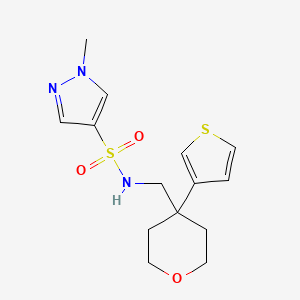
![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2836712.png)
![3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2836713.png)
![N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2836714.png)
![2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2836715.png)
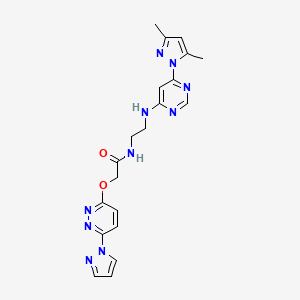
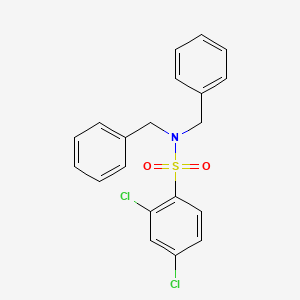
![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2836721.png)





